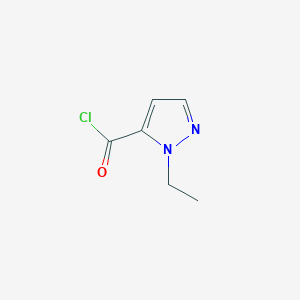methylidene}-3-oxobutanenitrile CAS No. 866154-58-7](/img/structure/B2838587.png)
(2Z)-4-(2,6-dichlorophenoxy)-2-{[(2,4-difluorophenyl)amino](hydroxy)methylidene}-3-oxobutanenitrile
Vue d'ensemble
Description
(2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile is a complex organic compound characterized by its multiple functional groups, including phenoxy, amino, hydroxy, and nitrile groups
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenoxy intermediate: Reacting 2,6-dichlorophenol with an appropriate halogenated butanenitrile under basic conditions.
Amino group introduction: Coupling the phenoxy intermediate with 2,4-difluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydroxy group addition: Introducing the hydroxy group through a hydroxylation reaction, possibly using a hydroxylating agent like hydrogen peroxide.
Final condensation: Condensing the intermediate with a suitable aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy or amino derivatives.
Mécanisme D'action
The mechanism of action of (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-dichlorophenyl)aminomethylidene}-3-oxobutanenitrile: Similar structure but with different halogen substitutions.
(2Z)-4-(2,6-difluorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile: Similar structure with different halogen substitutions.
Uniqueness
The uniqueness of (2Z)-4-(2,6-dichlorophenoxy)-2-{(2,4-difluorophenyl)aminomethylidene}-3-oxobutanenitrile lies in its specific combination of functional groups and halogen substitutions, which can confer unique chemical and biological properties.
Propriétés
IUPAC Name |
(Z)-2-cyano-4-(2,6-dichlorophenoxy)-N-(2,4-difluorophenyl)-3-hydroxybut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F2N2O3/c18-11-2-1-3-12(19)16(11)26-8-15(24)10(7-22)17(25)23-14-5-4-9(20)6-13(14)21/h1-6,24H,8H2,(H,23,25)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXCJPTXMVGEDO-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)OC/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122169 | |
| Record name | 4-(2,6-Dichlorophenoxy)-2-[[(2,4-difluorophenyl)amino]hydroxymethylene]-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866154-58-7 | |
| Record name | 4-(2,6-Dichlorophenoxy)-2-[[(2,4-difluorophenyl)amino]hydroxymethylene]-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2838504.png)

![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)



![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)


![4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2838523.png)


